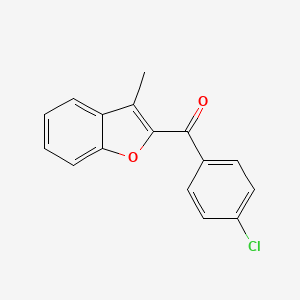

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Vue d'ensemble

Description

“(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and depend on the specific compound and conditions. For instance, benzofuran derivatives can undergo rearrangement under moderate conditions, offering a facile and practical preparation of biologically active benzofuran derivatives .Applications De Recherche Scientifique

Antifungal Properties

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone: exhibits antifungal activity due to its structural features. Triazole derivatives, like this compound, are known for their effectiveness against fungal infections. Notably, it shares similarities with clinically used triazole antifungal drugs such as fluconazole, itraconazole, and voriconazole . Researchers have explored its potential in combating both superficial and invasive fungal infections.

Aromatase Inhibition for Breast Cancer Treatment

The compound also acts as a non-steroidal aromatase inhibitor. Aromatase inhibitors play a crucial role in treating estrogen-dependent breast cancer. Examples of other clinically useful triazole derivatives include anastrozole, letrozole, and vorozole. By targeting aromatase, these compounds suppress estrogen production, thus inhibiting tumor growth .

Hybrid Molecule with Benzoxazolone Ring

The synthesis of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone involves a hybrid structure containing both a triazole and a benzoxazolone ring. This unique combination may offer advantages in terms of bioactivity and selectivity. Structurally related compounds have been explored as aromatase inhibitors and antifungal agents .

Anticancer Potential

While specific studies on this compound are limited, related benzofuran derivatives have demonstrated significant anticancer activities. For instance, some substituted benzofurans exhibit cell growth inhibitory effects against various cancer cell lines. Further research could explore the potential of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone in cancer therapy .

In Vivo Testing and Metastatic Lesion Reduction

In murine lung cancer models, benzofuran derivatives have shown promising anticancer activity. These compounds reduced the growth of metastatic lesions in the lung without adverse effects on body weight or vital organs .

Interaction with Oxidoreductase Enzymes

Docking simulations suggest that certain piperazine chrome-2-one derivatives, structurally related to benzofurans, interact with oxidoreductase enzymes. These interactions may contribute to their antibacterial activity .

Orientations Futures

Given the diverse pharmacological activities of benzofuran compounds, they have attracted much attention in the field of drug discovery . Future research may focus on developing potential antimicrobial and anticancer inhibitory agents based on benzofuran derivatives . Additionally, novel methods for constructing benzofuran rings may be discovered, which could facilitate the synthesis of complex benzofuran compounds .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBAHYOEAQYSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986915 | |

| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

CAS RN |

67534-79-6 | |

| Record name | Methanone, (4-chlorophenyl)(3-methyl-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067534796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

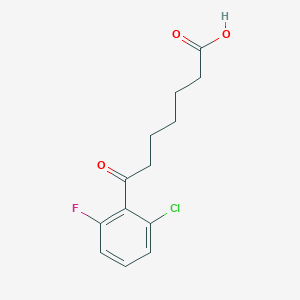

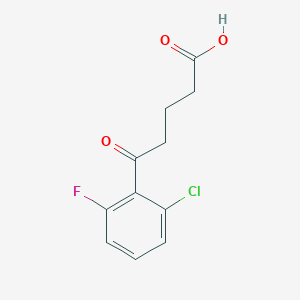

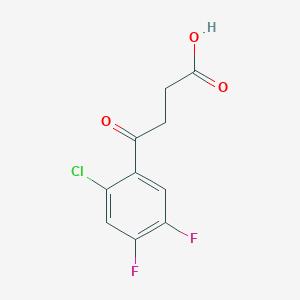

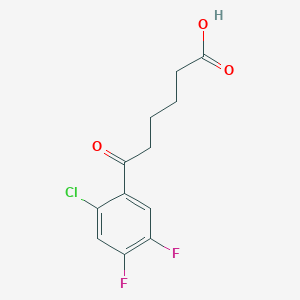

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

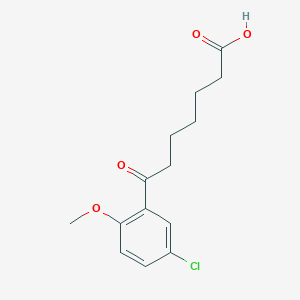

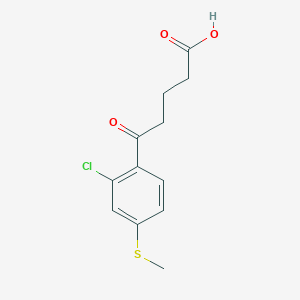

![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)